molecular formula C6H12O3 B13401921 dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B13401921
M. Wt: 137.19 g/mol
InChI Key: RNVYQYLELCKWAN-XIHRCKTGSA-N
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Description

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its stability and the presence of deuterium, which can be useful in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 typically involves the deuteration of 2,2-Dimethyl-1,3-dioxolane-4-methanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium.

Industrial Production Methods

In an industrial setting, the production of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality deuterated compounds.

Chemical Reactions Analysis

Types of Reactions

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a deuterated solvent or reagent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.

    Industry: Applied in the production of specialty chemicals and materials where deuterium incorporation is beneficial.

Mechanism of Action

The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is primarily related to its deuterium content. Deuterium can influence reaction kinetics and stability due to the isotope effect, where the presence of a heavier isotope (deuterium) can alter the rate of chemical reactions. This property is particularly useful in studies involving reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated version of the compound.

    2,2-Dimethyl-1,3-dioxolane-4-methanol-d3: A partially deuterated variant with three deuterium atoms.

    2,2-Dimethyl-1,3-dioxolane-4-methanol-d6: A fully deuterated version with six deuterium atoms.

Uniqueness

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is unique due to its specific deuterium content, which provides distinct advantages in analytical and research applications. The presence of five deuterium atoms can significantly enhance the sensitivity and accuracy of NMR spectroscopy and other analytical techniques, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C6H12O3

Molecular Weight

137.19 g/mol

IUPAC Name

dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2,4D2,5D

InChI Key

RNVYQYLELCKWAN-XIHRCKTGSA-N

Isomeric SMILES

[2H][C@@]1(C(OC(O1)(C)C)([2H])[2H])C([2H])([2H])O

Canonical SMILES

CC1(OCC(O1)CO)C

Origin of Product

United States

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